
2,2,2-Trifluoroethyl perfluorobutanimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoroethyl perfluorobutanimidate is a fluorinated organic compound known for its unique chemical properties. The presence of fluorine atoms in its structure imparts significant stability and reactivity, making it a valuable compound in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl perfluorobutanimidate typically involves the reaction of 2,2,2-trifluoroethylamine with perfluorobutyric anhydride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran to facilitate the reaction. The reaction temperature is maintained at low to moderate levels to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trifluoroethyl perfluorobutanimidate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoroethyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding perfluorinated acids or reduced to form perfluorinated amines.
Addition Reactions: It can undergo addition reactions with alkenes and alkynes to form new carbon-fluorine bonds.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles like sodium hydride, lithium aluminum hydride, and various organometallic reagents. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the compound.
Major Products Formed
The major products formed from these reactions include perfluorinated acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoroethyl perfluorobutanimidate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex fluorinated organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: It is explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals, including surfactants, lubricants, and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoroethyl perfluorobutanimidate involves its interaction with various molecular targets. The trifluoroethyl group imparts significant electron-withdrawing effects, which can influence the reactivity of the compound. The compound can form stable complexes with enzymes and proteins, affecting their activity and function. The exact molecular pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoroethanol: A related compound with similar fluorinated properties but different reactivity and applications.
2,2,2-Trifluoroethylamine: Another related compound used in the synthesis of various fluorinated organic molecules.
Perfluorobutyric Anhydride: A precursor used in the synthesis of 2,2,2-Trifluoroethyl perfluorobutanimidate.
Uniqueness
This compound is unique due to its specific combination of trifluoroethyl and perfluorobutanimidate groups, which impart distinct chemical properties. Its stability, reactivity, and ability to form stable complexes with biological molecules make it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
4078-29-9 |
|---|---|
Fórmula molecular |
C6H3F10NO |
Peso molecular |
295.08 g/mol |
Nombre IUPAC |
2,2,2-trifluoroethyl 2,2,3,3,4,4,4-heptafluorobutanimidate |
InChI |
InChI=1S/C6H3F10NO/c7-3(8,9)1-18-2(17)4(10,11)5(12,13)6(14,15)16/h17H,1H2 |
Clave InChI |
MFBCEXYUNWQKLU-UHFFFAOYSA-N |
SMILES canónico |
C(C(F)(F)F)OC(=N)C(C(C(F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![trimethyl-[4-(methylcarbamoyloxy)phenyl]azanium;iodide](/img/structure/B14171341.png)
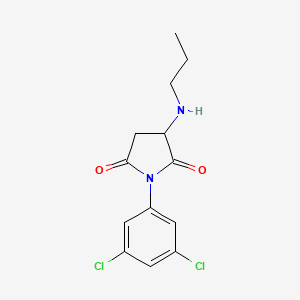
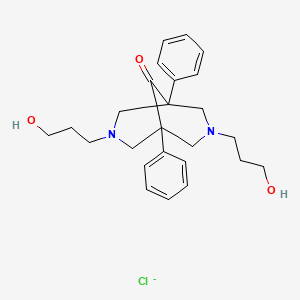
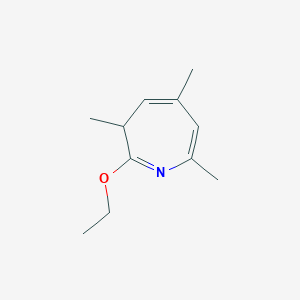
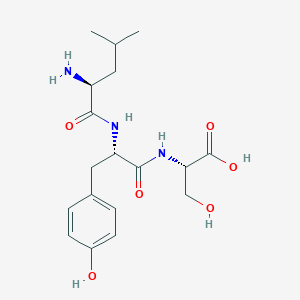
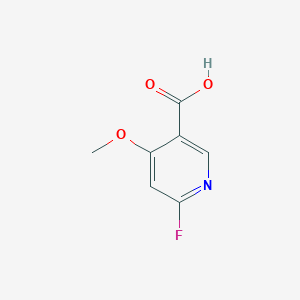
![2-Butyl-5-[(4-methylphenyl)ethynyl]tellurophene](/img/structure/B14171385.png)

![N-(3-cyano-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-2-yl)-2-phenylacetamide](/img/structure/B14171402.png)

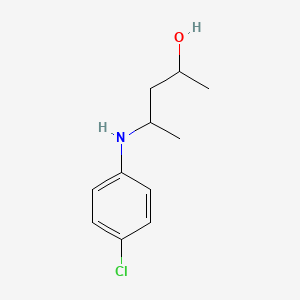

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-(acetyloxy)-, ethyl ester](/img/structure/B14171417.png)
